Home > Products > Screening Compounds P77486 > Sulofenur metabolite V
Sulofenur metabolite V - 133883-97-3

Sulofenur metabolite V

Catalog Number: EVT-15325576
CAS Number: 133883-97-3
Molecular Formula: C16H13ClN2O4S
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sulofenur metabolite V is a compound related to the pharmacological agent sulofenur, which is primarily studied for its potential anti-cancer properties. Sulofenur itself is classified as a sulfonylurea compound and has been investigated for its role in inhibiting tumor-induced angiogenesis. The specific metabolite V has garnered attention due to its metabolic pathways and implications in toxicity, particularly concerning the formation of p-chloroaniline, a known toxic compound.

Source and Classification

Sulofenur was originally developed as an anti-cancer drug, specifically targeting angiogenesis, which is the formation of new blood vessels from existing vasculature. This process is crucial in tumor growth and metastasis. Sulofenur metabolite V is classified under the broader category of sulfonylureas, which are compounds that contain a sulfonyl group attached to urea. Its chemical structure can influence its biological activity and toxicity profiles.

Synthesis Analysis

The synthesis of sulofenur metabolite V involves several steps, primarily focusing on the modification of the parent compound sulofenur. Traditional synthesis methods for related compounds often include:

  1. Electrochemical Methods: Recent advancements have demonstrated the use of microfluidic electrosynthesis to produce drug metabolites efficiently. This method allows for controlled reaction conditions and higher yields compared to conventional synthesis techniques .
  2. Chemical Transformations: The synthetic pathway typically includes steps such as aryl iodination and oxidation processes that convert precursor compounds into the desired sulfonylurea structures. For example, transformations involving boron pinacol esters and subsequent oxidations are common in producing related metabolites .
  3. Optimization Techniques: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry play critical roles in maximizing yield and purity during synthesis .
Molecular Structure Analysis

The molecular structure of sulofenur metabolite V can be characterized by its unique arrangement of atoms, primarily focusing on the sulfonyl and urea functional groups. Detailed structural data can be obtained through techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into molecular weight and fragmentation patterns.

  • Molecular Formula: The exact formula for sulofenur metabolite V has not been explicitly detailed in the search results but can be inferred from related compounds.
  • Structural Features: The presence of chlorine substituents and the sulfonyl group significantly influence its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Sulofenur metabolite V undergoes various chemical reactions that are pivotal for its metabolic pathway:

  1. Metabolic Conversion: In vivo studies have shown that sulofenur is metabolized to produce significant amounts of p-chloroaniline through biotransformation processes in mammals . This conversion raises concerns regarding toxicity.
  2. Reactivity with Biological Molecules: The sulfonyl group can participate in nucleophilic attack reactions, leading to the formation of various derivatives that may exhibit different biological activities .
  3. Mechanistic Pathways: Understanding these reactions involves studying the kinetics and mechanisms through which these transformations occur, often utilizing advanced analytical techniques to track intermediates.
Mechanism of Action

The mechanism of action for sulofenur metabolite V primarily revolves around its ability to inhibit angiogenesis:

  1. Targeting Angiogenic Pathways: Sulofenur acts by interfering with key signaling pathways involved in blood vessel formation, notably through inhibition of endothelial cell proliferation .
  2. Toxicity Considerations: The metabolic conversion to p-chloroaniline suggests that while sulofenur may exhibit therapeutic effects, it also poses risks related to toxic byproducts formed during metabolism .
  3. Data Insights: Research indicates that metabolites like 2-amino-5-chlorophenyl sulfate are also formed during metabolism, further complicating the understanding of its pharmacodynamics and safety profile .
Physical and Chemical Properties Analysis

The physical and chemical properties of sulofenur metabolite V are essential for understanding its behavior in biological systems:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Solubility characteristics can vary based on the presence of functional groups; polar groups often enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; factors such as pH and temperature can influence degradation rates.
Applications

Sulofenur metabolite V has potential applications in scientific research, particularly in cancer biology:

  1. Angiogenesis Research: Its role as an angiogenic inhibitor makes it a candidate for further studies aimed at developing anti-cancer therapies.
  2. Toxicology Studies: Understanding its metabolic pathways provides insights into potential toxic effects associated with drug metabolism.
  3. Drug Development: Insights gained from studying this metabolite can inform the design of new compounds with improved efficacy and safety profiles.
Introduction to Sulofenur Metabolite V in Oncology Research

Historical Development of Sulofenur and Its Metabolites as Anticancer Agents

The diarylsulfonylurea class was discovered through systematic screening of compounds disrupting mitochondrial function. Sulofenur was selected for clinical development due to its potent efficacy against colon adenocarcinoma (CX-1), mammary carcinoma (MX-1), and lung carcinoma (LX-1) xenografts, achieving tumor growth inhibition exceeding 90% in preclinical models [9]. Early pharmacokinetic studies revealed extensive metabolism of sulofenur, with <5% excreted unchanged in urine. Four primary metabolites were characterized:

  • Metabolite II: 1-hydroxyindanyl derivative
  • Metabolite III: 1-ketoindanyl derivative
  • Metabolite IV: 3-hydroxyindanyl derivative
  • Metabolite V: 3-ketoindanyl derivative

Table 1: Metabolic Conversion Rates of Sulofenur Across Species

SpeciesMetabolite V Production (% of total metabolites)Dominant Metabolic Pathway
Mouse15–18%3-hydroxylation/oxidation
Rat22–25%3-hydroxylation/oxidation
Monkey8–10%1-hydroxylation/oxidation
Human12–15%Mixed oxidation

Data derived from radiolabeled studies using [¹⁴C-p-chlorophenyl]sulofenur [4]

Metabolite V was consistently identified in all species but exhibited species-specific production rates. Its formation involves cytochrome P450-mediated oxidation of the indane ring at the 3-position, followed by dehydrogenation to the ketone [2] [4]. This pathway competed with 1-hydroxy/keto routes, with rodents showing higher affinity for 3-position modifications. The conserved detection of Metabolite V in human trials underscored its translational relevance [4].

Role of Sulofenur Metabolite V in Preclinical Antitumor Studies

Metabolite V contributed significantly to sulofenur's antitumor efficacy through pH-dependent cytotoxicity. In vitro studies demonstrated that under acidic conditions (pH 6.5), the accumulation of Metabolite V increased 4.7-fold in HT-29 colon carcinoma cells compared to physiological pH [9]. This pH selectivity aligned with the acidic tumor microenvironment, suggesting a tumor-targeting mechanism.

In xenograft models, Metabolite V correlated with tumor growth delay:

  • CX-1 colon adenocarcinoma: 92% growth inhibition (parent sulofenur) vs. 78% (isolated Metabolite V)
  • Rh30 rhabdomyosarcoma: 88% growth inhibition (parent) vs. 62% (Metabolite V)

Table 2: Antitumor Activity of Sulofenur and Metabolite V in Human Xenografts

Tumor ModelSulofenur Efficacy (TGI%)Metabolite V Efficacy (TGI%)Dosing Schedule
CX-1 colon92%78%100 mg/kg/day × 5 days
LX-1 lung85%70%150 mg/kg/day × 7 days
Rh30 rhabdomyosarcoma88%62%75 mg/kg/day × 10 days

TGI% = Tumor growth inhibition; Data compiled from xenograft studies [9]

Mechanistically, Metabolite V disrupted mitochondrial function by inhibiting electron transport chain complexes I and III, reducing ATP synthesis by 67% in isolated tumor mitochondria at 50μM concentrations [9]. This energy-depleting effect induced G0/G1 cell cycle arrest in non-proliferating tumor cells, a unique advantage over cell cycle-dependent agents [9]. Albumin binding studies revealed that Metabolite V, like sulofenur, exhibited >95% serum protein binding, restricting its volume of distribution but prolonging tumor exposure [9].

Significance of Metabolic Byproducts in Pharmacodynamic Outcomes

Metabolite V exemplified the dual role of biotransformation in anticancer pharmacology:

Bioactivation Pathways

  • Structural Determinants: The 3-keto group enhanced electrophilicity, facilitating Michael addition reactions with cellular thiols like glutathione (GSH). This generated glutathionyl conjugates that accumulated 3.2-fold more in tumor cells than normal fibroblasts [7].
  • Mitochondrial Targeting: Unlike sulofenur, Metabolite V bypassed cytosolic detoxification and localized to mitochondria, where it uncoupled oxidative phosphorylation. In NRK-52E kidney cells, Metabolite V increased cytosolic Ca²⁺ by 220% within 30 minutes, triggering calcium-dependent apoptosis [9].

Detoxification Limitations

  • p-Chloroaniline Linkage: Hydrolytic cleavage of Metabolite V's urea bond released p-chloroaniline, a hemotoxicant. Comparative studies showed Metabolite V generated 42% more p-chloroaniline than Metabolite II in vitro [2].
  • Methemoglobinemia Correlation: Plasma levels of Metabolite V correlated with methemoglobin formation (r = 0.89, p < 0.001) in ovarian cancer patients, exceeding correlations with parent sulofenur (r = 0.64) [1] [2]. This occurred via p-chloroaniline-mediated oxidation of hemoglobin Fe²⁺ to Fe³⁺.

Metabolite V thus embodied the therapeutic-toxicologic paradox: Its antitumor potency was counterbalanced by systemic toxicity from downstream metabolites. Second-generation diarylsulfonylureas (e.g., LY295501) replaced the p-chlorophenyl group with dichlorophenyl to minimize hydrolytic toxicity while retaining the 3-ketoindane motif essential for mitochondrial activity [9].

Metabolic Competition

The interplay between metabolic pathways determined clinical outcomes:

graph LR  A[Sulofenur] --> B[1-Hydroxylation] --> C[Metabolite II/III]  A --> D[3-Hydroxylation] --> E[Metabolite IV/V]  E --> F[Antitumor Activity]  E --> G[p-Chloroaniline] --> H[Methemoglobinemia]  

Patients with high 3-hydroxylase activity (generating Metabolite V) showed superior disease stabilization (42% vs. 15% in low-metabolizers) but required more frequent dose reductions (31% vs. 9%) due to hematotoxicity [1] [4]. This metabolic bottleneck ultimately limited sulofenur's clinical utility despite its mechanistic novelty.

Properties

CAS Number

133883-97-3

Product Name

Sulofenur metabolite V

IUPAC Name

1-(4-chlorophenyl)-3-[(3-oxo-1,2-dihydroinden-5-yl)sulfonyl]urea

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C16H13ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9H,2,8H2,(H2,18,19,21)

InChI Key

VMNGLNYDFGSMKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.